Cas no 58383-35-0 (1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)-)
58383-35-0 structure
Product Name:1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)-
Numero CAS:58383-35-0
MF:C11H14O4
MW:210.226463794708
CID:384070
PubChem ID:719729
Update Time:2025-04-19
1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)-
- [(4R,5R)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol
- (-)-2,3-O-benzylidene-L-threitol
- (+)-2,3-O-benzylidene-D-threitol
- (2R,3R)-2,3-O-benzylidene-D-threitol
- (4R,5R)-(+)-2-Phenyl-1,3-dioxolane-4,5-dimethanol
- (4R,5R)-4,5-dihydroxymethyl-2-phenyl-1,3-dioxolan
- (R,R)-trans-bis(hydroxymethyl)-1,4-dioxa-5 phenylpentane
- 13473_FLUKA
- 2,3-O-benzylidene-D-threitol
- 294055_ALDRICH
- AC1LEXRQ
- AC1Q6Z6S
- SureCN2384795
- 58383-35-0
- SCHEMBL2384795
- AEJRVTSEJAYBNR-NXEZZACHSA-N
- (4R,5R)-2-phenyl-1,3-Dioxolane-4,5-dimethanol
- AKOS024306926
- ((4R,5R)-2-Phenyl-1,3-dioxolane-4,5-diyl)dimethanol
- DTXSID30352120
- 1,3-Dioxolane-4,5-dimethanol, 2-phenyl-, (4R,5R)-
- CS-0014620
- BOP-Cl?Bis(2-oxo-3-oxazolidinyl)phosphonic chloride
- BDBM36043
-
- MDL: MFCD00010198
- Inchi: 1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-/m1/s1
- Chiave InChI: AEJRVTSEJAYBNR-NXEZZACHSA-N
- Sorrisi: O1C(C2C=CC=CC=2)O[C@H](CO)[C@H]1CO
Proprietà calcolate
- Massa esatta: 210.08900
- Massa monoisotopica: 210.089209
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.1
- Superficie polare topologica: 58.9
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.1922 (rough estimate)
- Punto di fusione: 70-72 °C(lit.)
- Punto di ebollizione: 309.75°C (rough estimate)
- Punto di infiammabilità: 184.3°C
- Indice di rifrazione: 1.5384 (estimate)
- PSA: 58.92000
- LogP: 0.45380
- Solubilità: Non disponibile
1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)- Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)- Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
58383-35-0 (1,3-Dioxolane-4,5-dimethanol,2-phenyl-, (4R,5R)-) Prodotti correlati
- 32647-67-9(Dibenzylidene sorbitol)
- 1708-39-0(Benzylideneglycerol)
- 152613-20-2(1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol)
- 135861-56-2((1R)-1-((4R,4aR,8aS)-2,6-Bis(3,4-dimethylphenyl)tetrahydro-1,3dioxino5,4-d1,3dioxin-4-yl)ethane-1,2-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso